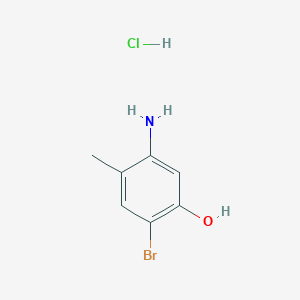aminehydrochloride](/img/structure/B13508152.png)
[(3-Chloro-4-fluorophenyl)methyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-fluorophenyl)methylaminehydrochloride is an organic compound that features a phenyl ring substituted with chlorine and fluorine atoms, along with a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)methylaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-fluorophenyl)methylaminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced further to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary amines or fully reduced hydrocarbons.
Applications De Recherche Scientifique
(3-Chloro-4-fluorophenyl)methylaminehydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-fluorophenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with similar structural features.
4-Chloro-3-fluorophenol: A compound used in organic synthesis with similar substitution patterns on the phenyl ring.
Uniqueness
(3-Chloro-4-fluorophenyl)methylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in medicinal chemistry make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H10Cl2FN |
|---|---|
Poids moléculaire |
210.07 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-3-8(10)7(9)4-6;/h2-4,11H,5H2,1H3;1H |
Clé InChI |
FDZMOHVSMLRVEX-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1)F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Acetyl(cyclohexyl)amino]acetic acid](/img/structure/B13508079.png)

![methyl2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13508088.png)
![ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13508091.png)


![1-[(1Z)-2-bromoethenyl]-4-fluorobenzene](/img/structure/B13508114.png)
![Methyl 5-bromo-4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13508120.png)


![N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride](/img/structure/B13508156.png)

![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
